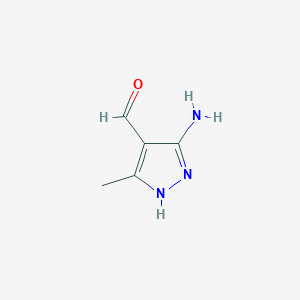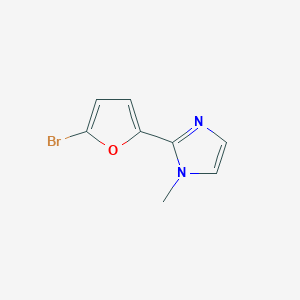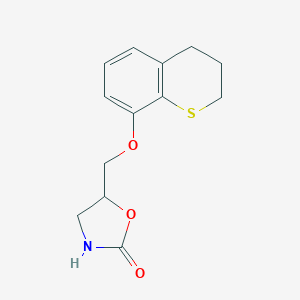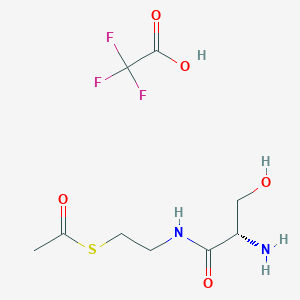
N-Serinyl-S-acetylcysteamine trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Serinyl-S-acetylcysteamine trifluoroacetate (SAC) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. SAC is a derivative of acetylcysteine, which is a commonly used antioxidant and mucolytic agent. SAC has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various biomedical applications.
Mecanismo De Acción
N-Serinyl-S-acetylcysteamine trifluoroacetate exerts its therapeutic effects through various mechanisms, including the modulation of cellular signaling pathways, the regulation of gene expression, and the inhibition of oxidative stress and inflammation. N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defense mechanisms. N-Serinyl-S-acetylcysteamine trifluoroacetate also inhibits the activity of various enzymes that are involved in the generation of reactive oxygen species (ROS) and inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to possess various biochemical and physiological effects that make it a promising candidate for various biomedical applications. N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to increase cellular antioxidant capacity, reduce oxidative stress and inflammation, and improve mitochondrial function. N-Serinyl-S-acetylcysteamine trifluoroacetate has also been shown to enhance cellular detoxification mechanisms and reduce the accumulation of toxic metabolites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Serinyl-S-acetylcysteamine trifluoroacetate has several advantages for lab experiments, including its low toxicity, high solubility, and stability. N-Serinyl-S-acetylcysteamine trifluoroacetate can be easily synthesized in the lab and is readily available for research purposes. However, N-Serinyl-S-acetylcysteamine trifluoroacetate has some limitations, including its high cost and limited availability in some regions.
Direcciones Futuras
There are several future directions for the research on N-Serinyl-S-acetylcysteamine trifluoroacetate, including the development of novel N-Serinyl-S-acetylcysteamine trifluoroacetate derivatives with improved pharmacological properties. N-Serinyl-S-acetylcysteamine trifluoroacetate has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. N-Serinyl-S-acetylcysteamine trifluoroacetate also has potential applications in the field of regenerative medicine, where it can be used to enhance tissue repair and regeneration. Additionally, N-Serinyl-S-acetylcysteamine trifluoroacetate can be used as a tool for investigating the role of oxidative stress and inflammation in various disease conditions.
Métodos De Síntesis
N-Serinyl-S-acetylcysteamine trifluoroacetate can be synthesized through the reaction of N-acetylcysteine with serine in the presence of trifluoroacetic anhydride. The resulting product is purified through column chromatography, and the final compound is obtained as a white powder.
Aplicaciones Científicas De Investigación
N-Serinyl-S-acetylcysteamine trifluoroacetate has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-Serinyl-S-acetylcysteamine trifluoroacetate has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, which make it a promising candidate for the treatment of these diseases.
Propiedades
Número CAS |
147529-77-9 |
|---|---|
Nombre del producto |
N-Serinyl-S-acetylcysteamine trifluoroacetate |
Fórmula molecular |
C9H15F3N2O5S |
Peso molecular |
320.29 g/mol |
Nombre IUPAC |
S-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2O3S.C2HF3O2/c1-5(11)13-3-2-9-7(12)6(8)4-10;3-2(4,5)1(6)7/h6,10H,2-4,8H2,1H3,(H,9,12);(H,6,7)/t6-;/m0./s1 |
Clave InChI |
YECUNYJYZZHQER-RGMNGODLSA-N |
SMILES isomérico |
CC(=O)SCCNC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
SMILES |
CC(=O)SCCNC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(=O)SCCNC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Otros números CAS |
147529-77-9 |
Sinónimos |
N-Serinyl-S-acetylcysteamine trifluoroacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




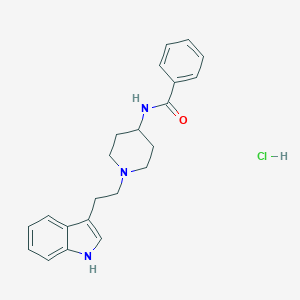
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
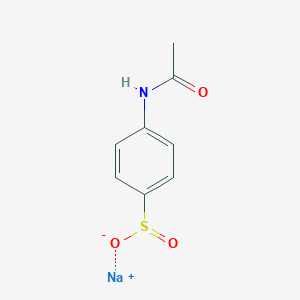
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)
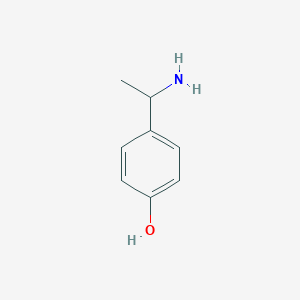
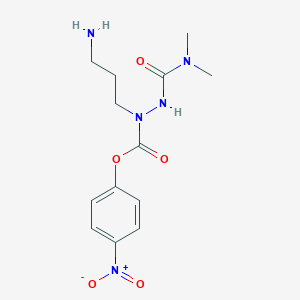
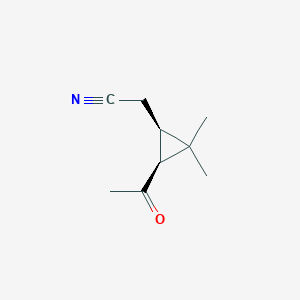
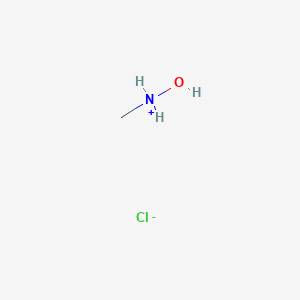
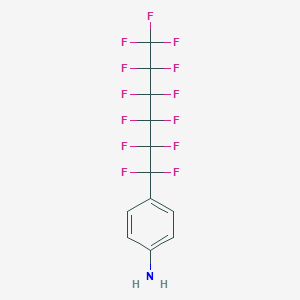
![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)
